molecular formula C18H23N3O3 B5710300 ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate

ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate

Cat. No. B5710300
M. Wt: 329.4 g/mol
InChI Key: FTWGCUYRUQHUKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that include the formation of key intermediates, such as ester and hydrazide derivatives. For instance, Kulkarni et al. (2016) described the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting techniques like FT-IR, 1H & 13C NMR, and LCMS for characterization. The process involves the careful selection of reactants and catalysts to ensure the formation of the desired product with high purity (Kulkarni et al., 2016).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using advanced techniques such as X-ray diffraction studies. The structural analysis reveals the spatial arrangement of atoms, molecular conformation, and intermolecular interactions. The study by Mamat et al. (2012) on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides insights into bond lengths, angles, and crystal packing, which are essential for understanding the molecular structure of related compounds (Mamat et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to the formation of various functional groups and structures. For example, the reaction between secondary amines and ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates results in N,N′-disubstituted piperazine derivatives, indicating the versatility of piperazine compounds in chemical synthesis (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. The polymorphism and crystal packing analyses provide insights into the solid-state properties of these compounds. For instance, the crystal structure analysis of different piperazine derivatives reveals their architectural arrangement and helps predict their physical behavior (Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their potential applications. Studies on the chemical behavior of these compounds under various conditions can shed light on their mechanism of action and interactions at the molecular level. Research on the carbonylation reaction of N-(2-pyridinyl)piperazines, for example, demonstrates the specific reactivity of piperazine rings under catalytic conditions, offering insights into the chemical properties of related compounds (Ishii et al., 1997).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules , and their role in multicomponent reactions is being actively researched .

properties

IUPAC Name

ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-3-24-18(23)21-10-8-20(9-11-21)12-16(22)17-13(2)19-15-7-5-4-6-14(15)17/h4-7,19H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGCUYRUQHUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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